molecular formula C13H11NO3 B8570666 1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 107249-76-3

1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B8570666
Key on ui cas rn: 107249-76-3
M. Wt: 229.23 g/mol
InChI Key: HVCJCMUWTJUAQK-UHFFFAOYSA-N
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Patent
US06232430B1

Procedure details

N-(4-Allyloxyphenyl)maleimide (175 g, 76.4 mole) and 3-chloroperoxybenzoic acid (262 g, 70-75%, Across) were dissolved in 2.0 l of dichloromethane. After stirring for 72 h at room temperature, the reaction mixture was concentrated under reduced pressure to a slurry. Ether (2.0 l) was added to the slurry and stirred for 0.5 h at room temperature. The product was filtered off, washed with ether, and dried in an oven.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:17])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:23]>ClCCl>[O:23]1[CH2:3][CH:2]1[CH2:1][O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:17])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)N1C(C=CC1=O)=O
Name
Quantity
262 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 72 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure to a slurry
ADDITION
Type
ADDITION
Details
Ether (2.0 l) was added to the slurry
STIRRING
Type
STIRRING
Details
stirred for 0.5 h at room temperature
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
O1C(COC2=CC=C(C=C2)N2C(C=CC2=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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